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Compound of Interest

Compound Name: 2002-H20

Cat. No.: B1663990

Product: 2002-H20

Target: Phospho-Kinase X (Thr202)

Application: Western Blot (WB)

Description: 2002-H20 is a rabbit polyclonal
antibody meticulously developed to specifically
recognize the phosphorylated state of Kinase X at
the Threonine 202 residue. This phosphorylation
event is a critical activation step in the "Kinase X
Signaling Pathway," making this antibody an
essential tool for researchers investigating cellular
sighaling, drug efficacy, and molecular mechanisms
of disease.

Data Presentation: Performance Characteristics

The following table summarizes the key quantitative data and recommended starting conditions
for the 2002-H20 antibody in Western Blotting applications. These parameters have been
validated using lysate from stimulated Jurkat cells.
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Parameter Recommendation Notes

Target Protein Phospho-Kinase X (Thr202) Apparent MW: ~43 kDa
Application Western Blot (WB)

Host Species Rabbit

Isotype 19G

Recommended Dilution 1:1000 Dilute in 5% BSA in TBST
Incubation Time (Primary) Overnight (16 hours) At 4°C with gentle agitation
Incubation Time (Secondary) 1 hour At Room Temperature

Jurkat cells treated with
Calyculin A (100 nM)

Positive Control

Negative Control Untreated Jurkat cells

_ Avoid repeated freeze-thaw
Storage -20°C upon receipt
cycles

Signaling Pathway Diagram

The diagram below illustrates a simplified signaling cascade involving the activation of Kinase
X. An upstream stimulus activates an "Upstream Kinase," which in turn phosphorylates Kinase
X at the Threonine 202 (Thr202) residue. This phosphorylation event activates Kinase X,
enabling it to phosphorylate its own "Downstream Substrate," leading to a specific cellular
response. The 2002-H20 antibody specifically detects the activated, phosphorylated form of
Kinase X.
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Caption: Simplified Kinase X activation and signaling pathway.
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Experimental Protocol: Western Blotting

This protocol provides a detailed methodology for the detection of Phospho-Kinase X (Thr202)
using the 2002-H20 antibody.

l. Reagents and Buffers

e Cell Lysis Buffer: 20 mM Tris-HCI (pH 7.5), 150 mM NaCl, 1 mM Na2EDTA, 1 mM EGTA, 1%
Triton, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3vO4, 1
pg/ml leupeptin. Crucially, add 1 mM PMSF immediately before use.

o Sample Buffer (4X): 250 mM Tris-HCI (pH 6.8), 8% SDS, 40% glycerol, 20% [3-
mercaptoethanol, 0.02% bromophenol blue.

e Running Buffer (10X): 250 mM Tris base, 1.92 M glycine, 1% SDS.
o Transfer Buffer (1X): 25 mM Tris base, 192 mM glycine, 20% methanol.

o Tris-Buffered Saline with Tween® 20 (TBST): 20 mM Tris-HCI (pH 7.6), 150 mM NacCl, 0.1%
Tween® 20.

e Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST.
e Primary Antibody Dilution Buffer: 5% (w/v) BSA in TBST.
e Secondary Antibody: Anti-rabbit IgG, HRP-linked antibody.

o Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Il. Cell Lysate Preparation

e Culture Jurkat cells to the desired density. For the positive control, treat cells with Calyculin A
(100 nM) for 30 minutes to inhibit phosphatases and enrich for phosphorylated proteins.

o Aspirate the culture medium and wash the cells once with ice-cold PBS.
e Add 1 mL of ice-cold Cell Lysis Buffer per 10”7 cells.

o Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 15 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant (protein extract) to a new tube.

Determine the protein concentration using a BCA or Bradford protein assay.

lll. SDS-PAGE and Protein Transfer

e Thaw the protein lysate on ice. Dilute the lysate to a final concentration of 2 mg/mL with Cell
Lysis Buffer.

e Add 1/4 volume of 4X Sample Buffer to the lysate (e.g., 10 uL of 4X buffer to 30 pL of lysate).
e Boil the samples at 95-100°C for 5 minutes.

e Load 20-30 pg of total protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-
stained molecular weight marker.

e Run the gel at 120V for 90 minutes or until the dye front reaches the bottom.

o Transfer the separated proteins from the gel to a PVDF membrane. Perform the transfer at
100V for 90 minutes at 4°C in a wet transfer system.

After transfer, confirm the efficiency using Ponceau S staining (optional).

IV. Inmunoblotting and Detection

» Place the membrane in a clean container and block non-specific binding by incubating with
Blocking Buffer for 1 hour at room temperature with gentle agitation.

o Prepare the primary antibody solution by diluting the 2002-H20 antibody 1:1000 in Primary
Antibody Dilution Buffer.

o Decant the blocking buffer and add the primary antibody solution to the membrane.

 Incubate overnight at 4°C with gentle agitation.
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e The next day, decant the primary antibody solution. Wash the membrane three times for 10
minutes each with TBST.

» Prepare the secondary antibody solution by diluting the HRP-linked anti-rabbit IgG antibody
according to the manufacturer's recommendations in 5% non-fat dry milk in TBST.

 Incubate the membrane with the secondary antibody solution for 1 hour at room
temperature.

» Decant the secondary antibody solution. Wash the membrane three times for 10 minutes
each with TBST.

o Prepare the ECL detection reagent according to the manufacturer's instructions.
e Incubate the membrane with the ECL reagent for 1-5 minutes.

o Capture the chemiluminescent signal using a digital imager or X-ray film. An expected band
should appear at approximately 43 kDa.

Western Blot Workflow Diagram

The following diagram outlines the major steps of the Western Blotting protocol, from sample
preparation to final signal detection.
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Caption: Step-by-step workflow for Western Blotting.
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 To cite this document: BenchChem. [Application Notes and Protocols for 2002-H20 in
Western Blotting]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663990#how-to-use-2002-h20-in-a-western-blot-
experiment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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